Cholanic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

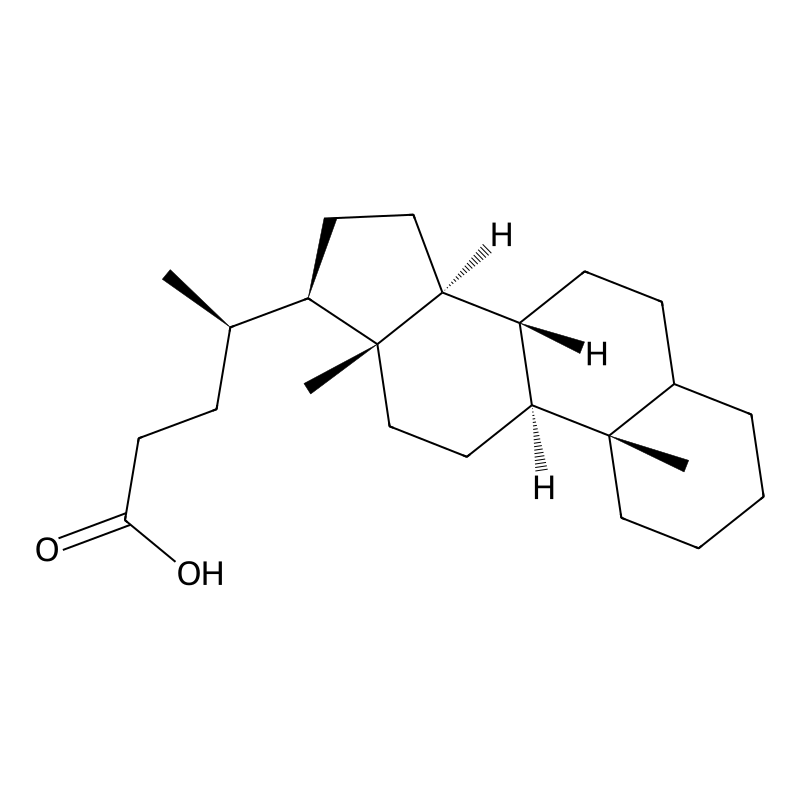

Cholanic acid, a steroid acid classified under the cholane family, serves as a fundamental precursor in the biosynthesis of bile acids. Its molecular structure consists of a four-ring steroid framework with a carboxylic acid group at the 24th carbon position, specifically denoted as 5β-cholanic acid. This compound plays a pivotal role in lipid metabolism and is primarily derived from cholesterol through enzymatic modifications in the liver. Cholanic acid is not typically found in high concentrations in mammals but is crucial for the synthesis of bile acids such as cholic acid and chenodeoxycholic acid, which are essential for fat digestion and absorption .

Cholanic acid undergoes various chemical transformations, primarily through hydroxylation and conjugation reactions. The classic pathway of bile acid synthesis begins with the hydroxylation of cholesterol, catalyzed by enzymes such as cholesterol 7α-hydroxylase (CYP7A1), leading to the formation of 7α-hydroxycholesterol. Subsequent reactions involve the reduction of double bonds and further hydroxylation at specific positions (C3, C6, C12) to yield cholic acid or chenodeoxycholic acid depending on the hydroxylation pattern .

In laboratory settings, cholanic acid can be chemically modified to produce derivatives with enhanced properties. For instance, when treated with acetic acid in the presence of hydrochloric acid, cholanic acid can undergo isomerization, leading to various bile acid analogs .

Cholanic acid and its derivatives exhibit significant biological activities. They play critical roles in digestion by emulsifying dietary fats, facilitating their absorption in the intestines. Additionally, bile acids derived from cholanic acid are involved in signaling pathways that regulate cholesterol homeostasis and glucose metabolism. They activate specific receptors such as the farnesoid X receptor (FXR), influencing metabolic processes including lipid metabolism and insulin sensitivity .

Moreover, cholanic acid has been implicated in modulating gut microbiota composition and function, which can have broader implications for metabolic health and disease prevention .

Cholanic acid is synthesized naturally from cholesterol through a series of enzymatic reactions primarily occurring in the liver. The process involves:

- Hydroxylation: Enzymes such as CYP7A1 catalyze the conversion of cholesterol to 7α-hydroxycholesterol.

- Reduction: Subsequent reduction reactions convert double bonds into saturated bonds.

- Further Hydroxylation: Additional hydroxylation at various positions leads to the formation of primary bile acids.

In synthetic chemistry, cholanic acid can be produced through chemical modification of existing bile acids or synthesized via total synthesis methods that involve multiple steps of functional group transformations .

Cholanic acid has several applications:

- Pharmaceuticals: It serves as a precursor for synthetic bile acids used in drug formulations targeting metabolic disorders.

- Nutraceuticals: Due to its role in lipid metabolism, it is explored for potential benefits in weight management and metabolic health.

- Research: Cholanic acid is utilized in studies investigating bile acid metabolism and its effects on gut microbiota .

Cholanic acid shares structural similarities with several other bile acids and steroid compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cholic Acid | Hydroxyl groups at C3, C7, C12 | Most hydrophilic bile acid; crucial for fat digestion |

| Chenodeoxycholic Acid | Hydroxyl groups at C3 and C7 only | Less hydrophilic than cholic acid; involved in cholesterol metabolism |

| Deoxycholic Acid | Hydroxyl groups at C3 and C12 | Secondary bile acid formed by intestinal bacteria; promotes fat absorption |

| Ursodeoxycholic Acid | Hydroxyl groups at C3 and C7; unique epimerization at C7 | Used therapeutically for liver diseases; reduces cholesterol absorption |

Cholanic acid is unique due to its foundational role as a precursor for these compounds while having distinct structural features that influence its solubility and biological activity compared to its derivatives .

Lipid Metabolism and Bile Acid Physiology

Cholanic acid serves as a critical component in the complex network of bile acid metabolism and lipid homeostasis. As a steroid acid consisting of cholane with a carboxyl group replacing the methyl group at position 24 [1] [2], cholanic acid participates in multiple aspects of lipid processing and metabolic regulation.

Structural Foundation and Metabolic Integration

The molecular structure of cholanic acid, characterized by its rigid steroid nucleus and flexible carboxylic acid side chain, enables its integration into bile acid metabolic pathways [1] [3]. With a molecular formula of C24H40O2 and molecular weight of 360.6 g/mol [1] [2] [4], cholanic acid exhibits amphipathic properties that are essential for its biological functions. The compound demonstrates limited water solubility but remains soluble in organic solvents [5] [6], reflecting its lipophilic steroid core combined with the hydrophilic carboxyl terminus.

Bile Acid Synthesis and Enterohepatic Circulation

Cholanic acid participates in the broader context of bile acid synthesis, which represents the primary pathway for cholesterol elimination from the body [7] [8]. The synthesis of bile acids occurs predominantly in hepatocytes through a complex multi-enzymatic process that converts cholesterol into primary bile acids [9] [10] [11]. This process involves approximately 600 mg of daily bile acid synthesis to replace bile acids lost in feces [9], while maintaining a total body bile acid pool of 2-4 grams through efficient enterohepatic circulation [8] [9] [12].

The enterohepatic circulation mechanism ensures remarkable efficiency, with approximately 95% of bile acids being reabsorbed in the terminal ileum and returned to the liver via portal circulation [8] [9] [12]. This recycling system allows for multiple daily cycles of the bile acid pool, optimizing the utilization of these metabolically important molecules while maintaining homeostatic balance.

Lipid Emulsification and Digestive Function

Cholanic acid contributes to the fundamental process of lipid emulsification through its amphipathic molecular structure [13] [14] [9]. The formation of micelles represents a critical mechanism for the solubilization of dietary lipids, with cholic acid demonstrating a critical micelle concentration of approximately 50 μmol/L [7] [14]. This property enables efficient breakdown of dietary fats by pancreatic lipases and facilitates the absorption of fatty acids and monoglycerides in the intestinal tract.

The digestive function extends to the absorption of fat-soluble vitamins (A, D, E, and K) through micelle-mediated transport mechanisms [9] [10]. This process is essential for maintaining nutritional status and preventing deficiencies of these critical vitamins, highlighting the broader physiological importance of bile acid function beyond simple lipid processing.

Metabolic Signaling and Regulatory Functions

Recent research has revealed that bile acids, including cholanic acid derivatives, function as signaling molecules that activate multiple nuclear and membrane receptors [15] [7] [16]. These signaling pathways operate in the micromolar range for receptor activation and contribute to metabolic regulation beyond their traditional digestive roles. The signaling functions include modulation of glucose metabolism, lipid homeostasis, and energy expenditure through activation of farnesoid X receptor and G-protein coupled receptor TGR5 pathways [15] [7] [16].

Gut Microbiota Interactions

Cholanic acid and related bile acids undergo extensive modification by gut microbiota, leading to the formation of secondary bile acids through deconjugation and dehydroxylation reactions [8] [9]. These microbial transformations create a diverse array of bile acid species with varying biological activities, contributing to the complex interplay between host metabolism and microbiome function. The variable concentrations and compositions of bile acids based on microbiome characteristics influence both health and disease states, demonstrating the broader systemic impact of bile acid metabolism.

Receptor Interactions: EphA2 and Ephrin Signaling Modulation

Cholanic acid has emerged as a significant modulator of the Eph-ephrin signaling system, particularly through its interactions with the EphA2 receptor. This discovery has opened new avenues for understanding the therapeutic potential of bile acid derivatives in cancer research and cellular signaling modulation.

EphA2 Receptor Binding and Antagonistic Activity

Research has established cholanic acid as a competitive and reversible antagonist of the EphA2 receptor, demonstrating superior potency compared to lithocholic acid [17] [18] [19]. Surface plasmon resonance analysis reveals that cholanic acid binds specifically and reversibly to the ligand-binding domain of EphA2 with a steady-state dissociation constant in the low micromolar range [17] [18]. The compound exhibits a pIC50 value of 4.91 (corresponding to approximately 12.3 μM) for EphA2-ephrinA1 interaction inhibition, representing significantly higher potency than lithocholic acid (pIC50 = 4.24) [17] [18] [19].

Receptor Selectivity and Specificity

Cholanic acid demonstrates remarkable selectivity for EphA receptor subtypes over EphB receptors, with 3-30 fold preference for the EphA subfamily [17]. The compound effectively inhibits ephrin ligand binding to all members of the EphA receptor subfamily in the low micromolar range (3.0-7.1 μM), suggesting interaction with highly conserved regions within the EphA receptor ligand-binding pocket [17]. This selectivity profile distinguishes cholanic acid from lithocholic acid, which exhibits promiscuous binding to all Eph receptors, making cholanic acid a more selective tool for EphA-specific research applications.

Functional Cellular Effects

In cellular assays using PC3 prostate cancer cells, cholanic acid demonstrates dose-dependent inhibition of EphA2 activation with an IC50 value of 17 μM for EphA2 phosphorylation [19]. The compound effectively blocks ephrin-A1-dependent tyrosine phosphorylation of EphA2 and inhibits associated cellular responses including cell retraction and rounding [17] [18] [19]. These functional effects confirm that cholanic acid not only binds to the receptor but also effectively disrupts downstream signaling cascades initiated by EphA2 activation.

Structure-Activity Relationships

Molecular modeling studies have provided insights into the binding mode of cholanic acid within the EphA2 receptor [17] [19]. The compound appears to insert its cyclopentanoperhydrophenanthrene scaffold into a large hydrophobic channel within the receptor while forming critical interactions with key residues such as Arg103, which is essential for ephrin-A1 recognition [17]. The absence of hydroxyl groups on the steroid rings, compared to lithocholic acid, contributes to improved binding affinity by eliminating potentially unfavorable interactions within the binding pocket.

Therapeutic Implications and Drug Development

The identification of cholanic acid as an EphA2 antagonist has significant implications for cancer therapy, given the role of EphA2 in tumor growth, metastasis, and angiogenesis [17] [18] [19]. Structure-activity relationship studies have led to the development of cholanic acid derivatives with enhanced potency and selectivity. Amino acid conjugates of cholanic acid have been synthesized and evaluated, with specific derivatives showing improved EphA2 inhibitory activity [19] [20]. The β-alanine derivative of cholanic acid, for example, maintains effective EphA2-ephrinA1 interaction disruption in the micromolar range while demonstrating dose-dependent inhibition of EphA2 activation in cancer cell lines [19].

Molecular Mechanism of Action

The mechanism by which cholanic acid inhibits EphA2 signaling involves competitive displacement of ephrin-A1 from the receptor binding site [17] [18]. Schild plot analysis confirms competitive antagonism, with cholanic acid causing parallel rightward shifts in EphA2-ephrin-A1 saturation curves with increasing antagonist concentrations [17]. This competitive mechanism ensures that the inhibitory effects are surmountable and dose-dependent, providing predictable pharmacological behavior suitable for therapeutic applications.

Clinical Development Potential

The discovery of cholanic acid as an EphA2 antagonist has led to its consideration as a template structure for developing improved anti-cancer agents [17] [18] [19]. Despite challenges related to lipophilicity and bioavailability, the success of other bile acid derivatives in clinical development, such as obeticholic acid for liver diseases [17], suggests that similar optimization strategies could yield clinically viable EphA2 antagonists based on the cholanic acid scaffold.

Membrane Permeability and Transport Mechanisms

Cholanic acid demonstrates complex transport behavior across biological membranes, utilizing multiple mechanisms that reflect both its steroid nature and carboxylic acid functionality. Understanding these transport processes is crucial for appreciating the compound's biological distribution and therapeutic potential.

Passive Diffusion Mechanisms

The primary mechanism for cholanic acid transport across biological membranes involves passive diffusion, particularly for the unconjugated form of the compound [21] [12] [22]. This process occurs through a non-saturable component that depends on the concentration gradient and the lipophilicity of the molecule. The limited water solubility of cholanic acid combined with its steroid structure enables membrane partitioning, allowing the compound to traverse lipid bilayers through the classic lipid-mediated pathway.

Studies using membrane vesicles have demonstrated that the passive transport of unconjugated bile acids, including cholanic acid derivatives, occurs through flip-flop mechanisms across lipid bilayers [12]. The rate of this process depends on the ionization state of the carboxylic acid group, with the protonated form (at low pH) showing enhanced membrane permeability compared to the ionized form. The pKa of cholanic acid (4.76±0.10) [1] indicates that physiological pH conditions favor the ionized form, which relies more heavily on specific transport mechanisms.

Active Transport Systems

Cholanic acid utilizes specialized bile acid transporters for efficient cellular uptake and distribution. The sodium-taurocholate cotransporting polypeptide (NTCP) represents the primary mechanism for hepatic uptake of bile acids from portal circulation [21] [23]. This transporter exhibits sodium-dependent uptake characteristics with kinetic parameters including a Km of 30-50 μM for taurocholate and a Vmax of 4-6 nmol/mg protein/min [21] [23]. While specific kinetic parameters for cholanic acid transport via NTCP have not been extensively characterized, the structural similarity to other bile acids suggests comparable transport efficiency.

The organic anion-transporting polypeptides (OATP1B1 and OATP1B3) contribute significantly to hepatic bile acid uptake [24]. These transporters demonstrate preference for conjugated bile acids over unconjugated forms, with apparent Km values ranging from 0.47-15.3 μM for various conjugated bile acids [24]. The involvement of these transporters in cholanic acid transport would depend on conjugation status and specific structural recognition features.

Intestinal Transport and Enterohepatic Circulation

The apical sodium-dependent bile acid transporter (ASBT) facilitates the reabsorption of bile acids in the terminal ileum with remarkable efficiency (approximately 95%) [21] [12]. This transporter represents a critical component of the enterohepatic circulation system that maintains bile acid homeostasis. The high efficiency of ASBT-mediated transport ensures minimal fecal loss of bile acids, contributing to the conservation of the body's bile acid pool.

Cholanic acid and its derivatives participate in this enterohepatic circulation through both active transport mechanisms in the ileum and passive absorption in more proximal intestinal segments [12]. The passive absorption component becomes particularly important for unconjugated bile acids that result from bacterial deconjugation in the distal intestine.

Membrane Permeability Enhancement Effects

Research has demonstrated that cholanic acid and related bile acid structures can enhance membrane permeability through direct interactions with lipid bilayers [25] [26] [27]. These effects involve the insertion of the steroid backbone into membrane structures, potentially creating transient pores or altering membrane fluidity. Studies using model membranes have shown that bile acids can increase the permeability of small molecules and ions across lipid bilayers in a concentration-dependent manner [25].

The membrane-permeabilizing effects of cholanic acid have been exploited in drug delivery applications, where bile acid modifications are used to enhance cellular uptake of therapeutic compounds [26] [28] [27]. For example, cholanic acid conjugates have been developed for improving the cellular delivery of nucleic acids and other therapeutic molecules through enhanced membrane interaction and endocytic uptake.

Cellular Uptake Kinetics

Studies using isolated hepatocytes have characterized the cellular uptake kinetics of bile acids, including cholanic acid derivatives [29]. These investigations reveal energy-dependent, temperature-sensitive uptake processes with saturable components. For cholanic acid analogs, Km values typically range from 19-20 μM, with maximum uptake rates (Vmax) of 416-805 pmol/mg protein/min [29]. The uptake process demonstrates sodium independence in some systems, suggesting involvement of organic anion transport mechanisms rather than sodium-coupled transport.

Endocytic Pathways and Intracellular Trafficking

Cholanic acid and its derivatives can undergo cellular internalization through multiple endocytic pathways [28] [27]. Research using nanoparticle delivery systems decorated with cholanic acid moieties has identified clathrin-mediated endocytosis and caveolae-independent mechanisms as primary internalization routes [28]. These pathways differ from typical bile acid transport mechanisms and may represent specialized uptake processes for modified bile acid structures.

The intracellular fate of cholanic acid following uptake involves distribution to various subcellular compartments, including endoplasmic reticulum, where bile acid metabolism and conjugation occur [27]. Understanding these trafficking patterns is important for predicting the biological effects and potential toxicity of cholanic acid derivatives used in therapeutic applications.

Cholesterol Homeostasis and Hepatic Regulation

Cholanic acid plays a crucial role in the complex regulatory networks that maintain cholesterol homeostasis, particularly through its effects on key enzymes and transcriptional programs involved in cholesterol synthesis, transport, and catabolism.

HMG-CoA Reductase Regulation

Cholanic acid and related bile acids exert significant regulatory effects on 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis [30] [31]. Studies have demonstrated that bile acid administration leads to downregulation of HMG-CoA reductase activity through multiple mechanisms. In rats with lymph fistulas, cholic acid and chenodeoxycholic acid reduced HMG-CoA reductase specific activity by approximately 80%, with corresponding decreases in mRNA levels by about 50% and transcription rates by 27-35% [30].

The regulation of HMG-CoA reductase by bile acids occurs through both transcriptional and post-transcriptional mechanisms [30] [31]. The post-transcriptional component appears particularly important, as evidenced by the marked suppression of enzyme activity despite relatively modest effects on transcription rates and mRNA levels. This dual regulatory mechanism allows for rapid and sustained control of cholesterol synthesis in response to bile acid concentrations, representing a critical feedback system for maintaining cholesterol homeostasis.

Cholesterol 7α-Hydroxylase (CYP7A1) Feedback Control

The relationship between cholanic acid derivatives and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis, represents a fundamental regulatory circuit in cholesterol metabolism [32] [33] [34]. CYP7A1 catalyzes the conversion of cholesterol to 7α-hydroxycholesterol, initiating the classical pathway of bile acid synthesis that accounts for approximately 90% of total bile acid production [32] [11].

Overexpression studies using CYP7A1 transgenic mice have revealed the critical role of this enzyme in maintaining cholesterol homeostasis [32] [33] [34]. These mice demonstrate markedly elevated hepatic cholesterol synthesis rates accompanied by increased bile acid pool size and altered bile acid composition. Importantly, the feedback regulation normally exerted by bile acids on CYP7A1 expression becomes modified under conditions of enhanced bile acid synthesis, suggesting complex adaptive mechanisms.

SREBP2 Pathway Activation

Cholanic acid influences cholesterol homeostasis through modulation of the sterol regulatory element-binding protein 2 (SREBP2) pathway [32] [33]. SREBP2 serves as a master transcriptional regulator of cholesterol metabolic genes, including HMG-CoA reductase, HMG-CoA synthase, and the LDL receptor. Microarray analysis of CYP7A1 overexpressing mice reveals marked activation of the SREBP2-regulated cholesterol metabolic network, with more than 10-fold induction of key cholesterologenic genes [32].

The activation of SREBP2 under conditions of enhanced bile acid synthesis represents a compensatory mechanism to maintain cholesterol availability for continued bile acid production [32] [33]. This regulatory circuit ensures that increased cholesterol catabolism through bile acid synthesis is balanced by enhanced cholesterol biosynthesis and uptake, preventing cholesterol depletion while supporting metabolic demands.

Sterol 12α-Hydroxylase (CYP8B1) Modulation

The regulation of sterol 12α-hydroxylase (CYP8B1) by cholanic acid and related compounds represents an important mechanism for controlling the ratio of 12α-hydroxylated to non-12α-hydroxylated bile acids [35] [34]. This enzyme determines the production of cholic acid versus chenodeoxycholic acid, with significant implications for cholesterol absorption efficiency and metabolic regulation.

Studies have demonstrated that insulin signaling can modulate CYP8B1 expression through FoxO1-dependent mechanisms, leading to decreased 12α-hydroxylated bile acid ratios and reduced intestinal cholesterol absorption rates [35]. This regulatory pathway provides a link between nutritional status, insulin signaling, and cholesterol homeostasis, with cholanic acid derivatives potentially influencing this regulatory network.

LDL Receptor Expression and Cholesterol Uptake

Cholanic acid affects cholesterol homeostasis through modulation of LDL receptor expression, primarily via SREBP2-dependent transcriptional regulation [36] [35]. Studies in human liver tissue have shown that chenodeoxycholic acid treatment decreases both LDL receptor and HMG-CoA reductase mRNA levels by approximately 50%, while cholestyramine treatment increases LDL receptor expression by about 65% [36].

These reciprocal effects reflect the coordinated regulation of cholesterol synthesis and uptake in response to bile acid concentrations. When bile acid levels are elevated, both cholesterol synthesis and uptake are downregulated to prevent cholesterol accumulation. Conversely, bile acid sequestration leads to compensatory increases in both synthetic and uptake pathways to maintain cholesterol availability.

Farnesoid X Receptor (FXR) Interactions

Cholanic acid demonstrates potential for activating the farnesoid X receptor (FXR), though with relatively weak potency compared to classical bile acid ligands [37] [38] [39]. Research has identified cholanic acid derivatives, including 5β-cholanic acid, as compounds capable of activating FXR in reporter gene assays [38] [39]. Remarkably, some derivatives without hydroxyl groups on the steroid rings can activate FXR more potently than hydroxylated bile acids, challenging traditional structure-activity assumptions.

The most potent cholanic acid derivative identified, N-methyl-5β-glycocholanic acid, demonstrates FXR activation comparable to chenodeoxycholic acid and induces FXR target gene expression in hepatoma cells [39]. In rat studies, this compound produces hypolipidemic effects and induces FXR target genes in the liver, suggesting potential therapeutic applications for cholesterol and lipid-related diseases.

Integrated Metabolic Regulation

The role of cholanic acid in cholesterol homeostasis extends beyond individual enzyme regulation to encompass integrated metabolic networks [32] [33]. The CYP7A1-SREBP2-microRNA-33a axis represents a sophisticated regulatory system where cholanic acid derivatives influence multiple levels of metabolic control. MicroRNA-33a, co-induced with SREBP2, provides post-transcriptional regulation of cholesterol efflux transporters and bile acid synthesis, creating a complex feedback system that maintains lipid homeostasis.

This integrated approach to metabolic regulation highlights the potential of cholanic acid derivatives as therapeutic agents for metabolic diseases. By influencing multiple regulatory nodes simultaneously, these compounds could provide more comprehensive metabolic benefits compared to single-target interventions, potentially offering new therapeutic strategies for treating dyslipidemia, non-alcoholic fatty liver disease, and metabolic syndrome.